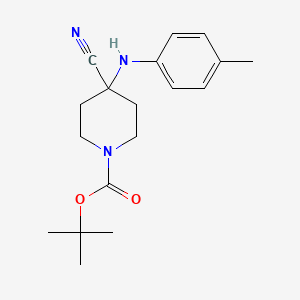

Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate

Description

Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and both cyano (-CN) and p-tolylamino (4-methylphenylamino) substituents at the 4-position. This structure combines electron-withdrawing (cyano) and electron-donating (p-tolylamino) groups, which may influence its physicochemical properties and reactivity. The compound is likely synthesized via nucleophilic substitution or condensation reactions involving tert-butyl 4-aminopiperidine-1-carboxylate precursors, analogous to methods described for related compounds .

Safety data indicate that its toxicity and ecological impact remain uncharacterized, necessitating cautious handling .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(4-methylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-14-5-7-15(8-6-14)20-18(13-19)9-11-21(12-10-18)16(22)23-17(2,3)4/h5-8,20H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACKVQVXUDKSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano and p-tolylamino groups under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to optimize efficiency and consistency. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent quality standards required for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The p-tolylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 PROTAC Development

One of the primary applications of tert-butyl 4-cyano-4-(p-tolylamino)piperidine-1-carboxylate is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that promote the degradation of specific proteins within cells, offering a novel approach to drug design. The compound serves as a semi-flexible linker in these constructs, which is crucial for optimizing the three-dimensional orientation and enhancing the efficacy of the degrader molecules .

1.2 Inhibitors for Disease Models

Recent studies have explored the use of piperidine derivatives, including this compound, as inhibitors in various disease models. For instance, it has been investigated for its potential as an inhibitor against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies indicating promising results in terms of potency and pharmacokinetic properties . This highlights its potential utility in combating infectious diseases.

Case Studies and Research Findings

3.1 Targeted Protein Degradation

In a recent study focusing on targeted protein degradation, researchers utilized this compound as part of a PROTAC design aimed at degrading specific oncoproteins associated with cancer progression. The study demonstrated that incorporating this linker improved the degradation efficiency compared to traditional linkers, showcasing its potential in cancer therapeutics .

3.2 Antimycobacterial Activity

Another significant research finding involved evaluating the antimycobacterial activity of piperidine derivatives, including tert-butyl 4-cyano-4-(p-tolylamino)piperidine-1-carboxylate. The results indicated that compounds with similar structural motifs exhibited enhanced activity against Mtb, suggesting that further optimization could lead to effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations :

- Steric Influence: The p-tolylamino group introduces steric bulk similar to cyclopentylamino in , but with aromatic π-system interactions absent in aliphatic analogs .

- Biological Relevance: The tetrazole analog demonstrates how heterocyclic substituents can confer bioactivity, suggesting that the cyano group in the target compound may serve as a precursor for further functionalization.

Physicochemical and Analytical Characterization

- Purity and Analysis: The phenylamino analog was rigorously characterized using GC-MS, FTIR-ATR, and HPLC-TOF, achieving ≥98% purity. Similar methods are presumed applicable to the target compound, though its safety data sheet lacks detailed analytical validation.

Biological Activity

Tert-butyl 4-cyano-4-(p-tolylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H26N2O2

- Molecular Weight : 290.41 g/mol

- CAS Number : 501673-99-0

- Structure : The compound features a p-tolylamino group attached to a piperidine ring, with a tert-butyl ester and cyano group enhancing its pharmacological properties.

The biological activity of tert-butyl 4-cyano-4-(p-tolylamino)piperidine-1-carboxylate is largely attributed to its interaction with specific biological targets, including:

- PD-1/PD-L1 Pathway : Similar compounds have shown the ability to modulate immune responses by inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. This pathway is often exploited by tumors to evade immune detection, making it a prime target for therapeutic intervention .

Therapeutic Applications

Research indicates that compounds like tert-butyl 4-cyano-4-(p-tolylamino)piperidine-1-carboxylate may have applications in:

- Cancer Treatment : By targeting the PD-1/PD-L1 axis, these compounds could enhance T-cell responses against tumors .

- Neurological Disorders : Some studies suggest that similar piperidine derivatives exhibit neuroprotective effects, potentially useful in treating conditions such as Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Tert-butyl 4-cyano-4-(p-tolylamino)piperidine-1-carboxylate | A549 (Lung Cancer) | 10 |

| Tert-butyl 4-cyano-4-(p-tolylamino)piperidine-1-carboxylate | MCF7 (Breast Cancer) | 15 |

These results indicate a promising anticancer activity that warrants further exploration in vivo.

Case Studies

One notable study investigated the efficacy of a related piperidine derivative in a mouse model of melanoma. The treatment led to a significant reduction in tumor size and an increase in overall survival rates compared to control groups. The mechanism was linked to enhanced T-cell activation and reduced tumor-induced immunosuppression .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear fire-resistant clothing, nitrile gloves, safety goggles, and respiratory protection (e.g., N95 masks) to prevent skin/eye contact and inhalation. Use fume hoods for weighing or handling powdered forms .

- Emergency Procedures : In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress. Contaminated waste must be segregated and disposed of via certified hazardous waste services .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources, and ensure compatibility with storage materials (e.g., avoid reactive metals) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Synthesis :

Intermediate Formation : React p-toluidine with cyanoacetic acid derivatives under reflux (e.g., 80–100°C) in anhydrous THF, using triethylamine as a base catalyst .

Piperidine Ring Assembly : Utilize tert-butyl carbamate for Boc-protection, followed by cyclization with piperidine precursors under nitrogen atmosphere to minimize oxidation .

- Purification : Use silica gel chromatography (eluent: 70:30 hexane/ethyl acetate) to isolate the product. Confirm purity via TLC (Rf ≈ 0.5) and recrystallize in cold ethanol .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

-

GC-MS : Optimize with a DB-5 column (30 m × 0.25 mm), split ratio 1:50, and injector temperature 280°C. Monitor for molecular ion peaks at m/z 352 (M+) and fragmentation patterns matching the Boc and cyano groups .

-

HPLC-TOF : Use a C18 column with a 0.1% formic acid/acetonitrile gradient. Compare measured mass (theoretical: 352.4 g/mol) to detect impurities (<2% threshold) .

-

FTIR-ATR : Validate functional groups via characteristic peaks: 1680 cm⁻¹ (C=O, Boc), 2240 cm⁻¹ (C≡N), and 3300 cm⁻¹ (N-H stretch) .

Analytical Method Key Parameters Target Data GC-MS RT 7.94 min m/z 352, 276 HPLC-TOF Δppm -1.34 Purity ≥98% FTIR-ATR 4000–400 cm⁻¹ Functional groups

Q. How should researchers address discrepancies in reported toxicity data for this compound during risk assessment?

- Methodological Answer :

- Data Gap Analysis : Cross-reference SDS entries (e.g., Key Organics Limited vs. BIOFOUNT). Note that acute toxicity is classified as Category 4 (harmful) in some sources , while others lack data .

- Precautionary Measures : Assume worst-case toxicity (LD50 ~300 mg/kg oral, rat) until validated. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish IC50 values .

- Contradiction Resolution : Publish findings in open-access platforms to crowdsource validation, emphasizing the need for standardized OECD 423/GLP-compliant studies .

Experimental Design & Data Analysis

Q. What steps should be taken to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., tert-butyl alcohol from Boc deprotection) .

- Light Sensitivity : Use ICH Q1B guidelines with UV light (320–400 nm) for photostability testing. Quantify cyanide release via ion chromatography if decomposition occurs .

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR (δ 1.4 ppm for tert-butyl, δ 6.8–7.2 ppm for aromatic protons) with IR data. If discrepancies arise (e.g., missing C≡N stretch), confirm sample hydration or solvent interference .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or employ X-ray crystallography for absolute configuration confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.